LCB 03-0110 dihydrochloride is a synthetic compound known for its potent inhibitory effects on various kinases, particularly c-Src kinase and members of the discoidin domain receptor family. This compound has garnered significant attention in biochemical research and therapeutic applications due to its role in modulating cellular signaling pathways, especially in relation to cancer and fibrosis. LCB 03-0110 is characterized by a thienopyridine core, functionalized with a morpholinomethyl group and a phenyl group, which contributes to its biological activity and selectivity against specific kinases.
The synthesis of LCB 03-0110 dihydrochloride is optimized for yield and purity through controlled reaction conditions. Key steps in the synthesis process include:
This meticulous approach ensures that the final product meets the required standards for research applications.
The molecular structure of LCB 03-0110 can be described as follows:
The specific arrangement of these functional groups allows LCB 03-0110 to selectively inhibit certain kinases involved in cellular signaling pathways related to inflammation and fibrosis .
LCB 03-0110 undergoes several chemical reactions that are crucial for its pharmacological activity:
These reactions highlight the compound's potential as a therapeutic agent in managing fibrotic diseases.
The mechanism of action for LCB 03-0110 involves:
This multi-target approach enhances its efficacy in treating conditions associated with abnormal cellular responses.
LCB 03-0110 exhibits several notable physical and chemical properties:
These properties are important for its handling during research applications .
The scientific applications of LCB 03-0110 are diverse:
LCB 03-0110 (chemical name: (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol) is a novel small-molecule inhibitor with a thienopyridine core structure. It emerged from targeted drug discovery efforts to address fibroinflammation—a pathological process driven by aberrant fibroblast and macrophage activation that underlies scarring, organ fibrosis, and inflammatory disorders. Unlike single-target agents, LCB 03-0110 concurrently inhibits key tyrosine kinases in fibroblast activation (DDR1/DDR2) and immune cell signaling (c-Src family, BTK, Syk), positioning it as a multifaceted modulator of fibroinflammatory pathways [1] [7].
LCB 03-0110 was discovered through systematic screening of an in-house compound library using the activated cytosolic kinase domain of DDR2. Initial hits underwent extensive medicinal chemistry optimization to enhance potency and kinase selectivity, culminating in LCB 03-0110. Early profiling revealed unexpected polypharmacology: beyond DDR inhibition, it potently targeted c-Src, BTK, Syk, VEGFR-2, and RET kinases. This broad-spectrum activity stemmed from strategic structural modifications to the thienopyridine scaffold, allowing high-affinity binding to diverse ATP-binding sites [1] [7] [10].
Preclinical development focused on its unique capacity to disrupt fibroinflammatory loops. In vitro, LCB 03-0110 suppressed TGF-β1- and collagen-driven fibroblast proliferation/migration (IC₅₀ = 194 nM) and inhibited LPS-induced macrophage activation. In vivo, topical application in a rabbit ear hypertrophic scar model reduced myofibroblast accumulation, macrophage infiltration, and scar formation without impeding wound closure. These findings validated its dual antifibrotic/anti-inflammatory mechanism and therapeutic potential [1] [7] [10].
Table 1: Key Developmental Milestones for LCB 03-0110
Stage | Findings | Reference |
---|---|---|
Discovery | Identified via DDR2 kinase domain screening; optimized via medicinal chemistry | [1][7][10] |
Kinase Profiling | Potent inhibition of DDR1/2, c-Src family (IC₅₀ = 2–20 nM), BTK, Syk, VEGFR-2 | [1][3][7][10] |
Cellular Studies | Inhibited TGF-β1/collagen-induced fibroblast activation (IC₅₀ = 194 nM); suppressed macrophage NO/TNF-α | [1][7][10] |
In Vivo Efficacy | Reduced scar formation in rabbit ear wound model; no delay in wound healing | [1][7] |
LCB 03-0110 (molecular formula: C₂₄H₂₃N₃O₂S; MW: 417.52 g/mol) features a thieno[3,2-b]pyridine core linked to a substituted phenyl ring via an amino bridge. Critical structural elements include:
The compound exhibits moderate aqueous solubility, often utilized as a dihydrochloride salt (CAS: 1962928-28-4; MW: 490.45 g/mol) for in vitro studies to improve dissolution. It demonstrates stability in DMSO (up to 100 mM) and biological buffers, making it suitable for cell-based assays. Binding mode analyses confirm ATP-competitive inhibition for DDR and c-Src kinases, with the morpholinomethyl group occupying a hydrophobic pocket adjacent to the ATP-binding cleft [3] [4] [8].
Table 2: Molecular Properties of LCB 03-0110
Property | Value |
---|---|
Chemical Formula | C₂₄H₂₃N₃O₂S |
Molecular Weight | 417.52 g/mol |
Salt Form | Dihydrochloride (CAS: 1962928-28-4) |
Key Moieties | Thienopyridine core, morpholinomethyl, aminophenol |
Solubility | Soluble in DMSO (≥100 mM); water (as salt) |
Mechanism | ATP-competitive kinase inhibition |
LCB 03-0110’s therapeutic rationale stems from its simultaneous targeting of kinases governing fibrosis (DDR1/DDR2) and inflammation (c-Src/BTK/Syk):
DDR1/DDR2: Collagen-activated receptors critical for fibroblast-to-myofibroblast transition, ECM remodeling, and fibrosis progression. DDR1 ablation in mice reduces macrophage accumulation in fibrotic lesions, while DDR2 drives fibroblast proliferation and metalloprotease expression. LCB 03-0110 inhibits collagen-induced DDR autophosphorylation (IC₅₀ = 164–171 nM in cells), disrupting profibrotic signaling [1] [7] [10].
c-Src Family Kinases (SFKs): Regulate macrophage chemotaxis, cytokine production (TNF-α, IL-6), and degranulation. SFKs (particularly Hck, Fgr, Lyn) mediate LPS-induced proinflammatory responses. LCB 03-0110 potently inhibits all eight SFKs (IC₅₀ = 2–20 nM), suppressing macrophage migration and NO/iNOS/COX-2 synthesis [1] [3] [7].
BTK/Syk: Essential for B-cell receptor (BCR) and Fc-receptor signaling in immune cells. BTK activation in macrophages amplifies inflammation, while Syk regulates FcγR-induced cytokine release. LCB 03-0110 inhibits both kinases, broadening its anti-inflammatory scope beyond SFKs [1] [5] [7].
This multi-kinase inhibition synergistically interrupts fibroinflammatory crosstalk:
Table 3: Kinase Targets and Biological Roles of LCB 03-0110
Kinase Target | Biological Role in Fibroinflammation | IC₅₀ of LCB 03-0110 |
---|---|---|
DDR1 | Collagen-induced fibroblast activation; macrophage recruitment | 164 nM (cellular) |
DDR2 | Fibroblast migration; ECM remodeling | 6–171 nM (biochemical/cellular) |
c-Src Family | Macrophage cytokine production; neutrophil adhesion | 2–20 nM |
BTK | B-cell/macrophage inflammatory signaling | Sub-μM range |
Syk | FcγR-mediated inflammation in macrophages | Sub-μM range |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7